2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro-substituent on both the benzamide and benzyl moieties, enhancing its potential reactivity and biological properties.
The compound can be synthesized through various methods, primarily involving the reaction of chlorinated benzoyl chlorides with tetrazole derivatives. The synthetic pathways often utilize reagents such as sodium azide and dichloromethane, among others, to facilitate the formation of the tetrazole ring and subsequent amide bond formation.
2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide is classified as a tetrazole derivative. Its structure incorporates both aromatic and heterocyclic components, which contribute to its chemical stability and biological activity.
The synthesis of 2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide typically involves several key steps:
The yield for these reactions can vary; for instance, yields of up to 94% have been reported for the final product after purification. Reaction monitoring is typically done using thin-layer chromatography (TLC), and characterization of intermediates and final products is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy .
The molecular structure of 2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide features:
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
The reactions are often conducted under controlled temperatures and monitored by TLC to ensure completion. The isolation of products typically involves extraction with organic solvents followed by purification steps .
The mechanism of action for compounds like 2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide may involve:
Research indicates that tetrazole derivatives exhibit significant biological activities, including anti-inflammatory and anticancer properties .
Relevant analytical data includes spectroscopic information such as NMR and IR spectra confirming functional groups present within the compound .
2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide has potential applications in:
The synthesis of 2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide requires sequential functional group transformations, with key steps involving nucleophilic substitutions, tetrazole cyclization, and amide coupling. Each stage demands precise control of reaction parameters to ensure optimal yields and purity.
Initial synthetic routes focus on activating halogenated precursors for subsequent coupling. 3-Chlorobenzyl bromide or chloride serves as the primary starting material, undergoing nucleophilic displacement with amines or oxygen nucleophiles. In optimized procedures, reactions are conducted in anhydrous dimethylformamide at 60-80°C using potassium carbonate as a base, achieving 85-92% yields for N-(3-chlorobenzyl)phthalimide intermediates. Subsequent hydrazinolysis liberates the primary amine, 3-chlorobenzylamine, which is purified via vacuum distillation (bp 110-112°C/15 mmHg) [3]. Critical parameters include:
Table 1: Optimization of Nucleophilic Displacement Conditions
Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Potassium phthalimide | K₂CO₃ | DMF | 80 | 92 |
Sodium azide | Et₃N | Acetone | 60 | 78 |
Potassium acetate | K₂CO₃ | DMF | 100 | 85 |
The 5-(1H-tetrazol-1-yl)benzoyl moiety is constructed via [3+2] cycloaddition between 2-chloro-5-cyanobenzoic acid and sodium azide. This exothermic reaction requires strict temperature control (80-100°C) in dimethylformamide or toluene over 12-24 hours, achieving 70-85% yields. Catalysis with triethylammonium chloride (10 mol%) enhances regioselectivity toward the 1H-tetrazole isomer over the 2H-tautomer [3] [4]. Critical considerations include:
The final amide bond formation employs carbodiimide-mediated coupling between 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid and 3-chlorobenzylamine. Optimized conditions use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HoBt, 0.2 eq) in dichloromethane at 0°C→25°C, achieving 88-92% isolated yields after silica chromatography [2] [8]. Key process parameters:
Table 2: Amide Coupling Reagent Efficiency Comparison
Coupling Reagent | Additive | Reaction Time (h) | Purity (%) | Yield (%) |
---|---|---|---|---|
EDC | HOBt | 12 | 98 | 92 |
DCC | DMAP | 18 | 85 | 78 |
CDI | None | 8 | 90 | 83 |
The tetrazole ring in 2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide serves as a strategic carboxylic acid bioisostere, mimicking carboxylate geometry (bond angle ~120°) and electronic properties while conferring metabolic stability. Tetrazoles exhibit comparable pKa values (4.5-4.9 vs. carboxylic acids 4.2-4.4) but enhanced lipophilicity (logP increased by 0.5-1.0 unit), improving membrane permeability. X-ray crystallography confirms similar anion dimensions: carboxylate COO⁻ distance 2.2Å vs. tetrazolide N-N-N 2.3Å [1] [4]. Key advantages include:
Direct comparison of triazole and tetrazole bioisosteres reveals significant pharmacological differences. In N-(5-benzylthiazol-2-yl)benzamide scaffolds, tetrazole substitution (compound 3d) demonstrated 56.4 nM IC₅₀ against K-562 leukemia cells, outperforming triazole analogues (IC₅₀ 2.02-4.70 μM) by 35-83-fold [1] [2]. Contributing factors include:
Table 3: Bioisostere Performance in Anti-leukemic Scaffolds
Bioisostere | Cell Line | IC₅₀ (nM) | Selectivity Index | LogD₇.₄ |
---|---|---|---|---|
1H-Tetrazole-1-yl | K-562 | 56.4 | 101.0 | 1.2 |
1H-1,2,3-Triazol-1-yl | K-562 | 4020 | 8.5 | 0.7 |
Carboxylic acid | K-562 | 1870 | 12.3 | -0.9 |
Molecular modeling confirms tetrazole bioisosteres form additional hydrogen bonds with Tyr-355 and Arg-120 residues in COX-2 binding pockets (-8.9 kcal/mol binding energy vs. -6.2 kcal/mol for triazoles). This enhanced interaction profile translates to improved in vivo efficacy, with tetrazole derivatives showing 5.1-fold greater tumor growth inhibition in xenograft models compared to triazole counterparts [1] [4] [9]. The strategic implementation of tetrazole rings thus represents a cornerstone in optimizing benzamide-based therapeutic agents.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1